molecular formula C6H4F5N3 B3225212 3-Pentafluoroethyl-pyrazin-2-ylamine CAS No. 1246466-92-1

3-Pentafluoroethyl-pyrazin-2-ylamine

Cat. No. B3225212
CAS RN: 1246466-92-1
M. Wt: 213.11 g/mol
InChI Key: KHXIWEKFCMYPIF-UHFFFAOYSA-N
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Description

3-Pentafluoroethyl-pyrazin-2-ylamine, also known as PEP, is a chemical compound that has been gaining attention in scientific research due to its unique properties. This compound is a pyrazine derivative that contains a pentafluoroethyl group, making it highly reactive and useful in a variety of applications. In

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyl-pyrazin-2-ylamine is not fully understood, but it is believed to be due to the pentafluoroethyl group, which makes it highly reactive and able to form strong bonds with other molecules. This compound has been found to interact with proteins and other biomolecules, leading to changes in their structure and function.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Pentafluoroethyl-pyrazin-2-ylamine in lab experiments is its high reactivity, which allows it to form strong bonds with other molecules. This makes it useful in a variety of applications, including organic electronics and coordination chemistry. However, the high reactivity of this compound can also be a limitation, as it can react with other molecules in unintended ways, leading to unpredictable results.

Future Directions

There are many future directions for research on 3-Pentafluoroethyl-pyrazin-2-ylamine. One area of interest is in the development of new materials for organic electronics, where this compound can be used as a building block. Another area of interest is in the development of new antimicrobial agents, where this compound has shown promising results. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biological imaging and cancer therapy.
Conclusion:
In conclusion, this compound is a highly reactive compound with a wide range of scientific research applications. Its unique properties make it useful in a variety of fields, including organic electronics, coordination chemistry, and biological imaging. While there are still many unanswered questions about the mechanism of action of this compound, its potential applications in cancer therapy and antimicrobial agents make it an exciting area of research for the future.

Scientific Research Applications

3-Pentafluoroethyl-pyrazin-2-ylamine has been found to have a wide range of scientific research applications. One of the most promising applications is in the field of organic electronics, where this compound can be used as a building block for the synthesis of new materials with improved properties. This compound can also be used as a ligand in coordination chemistry, where it has been found to form stable complexes with various metals. Additionally, this compound has been used as a fluorescent probe in biological imaging studies.

properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N3/c7-5(8,6(9,10)11)3-4(12)14-2-1-13-3/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXIWEKFCMYPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251997
Record name 3-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246466-92-1
Record name 3-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246466-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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